molecular formula C12H16N2O5S B11651888 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine CAS No. 346464-60-6

2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine

Cat. No.: B11651888
CAS No.: 346464-60-6
M. Wt: 300.33 g/mol
InChI Key: XVENDFRFPBJYCR-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C12H16N2O5S It is a morpholine derivative, characterized by the presence of two methyl groups at positions 2 and 6, and a 4-nitrophenylsulfonyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine typically involves the reaction of morpholine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{4-Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2,6-Dimethyl-4-[(4-aminophenyl)sulfonyl]morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The sulfonyl group can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine
  • 2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine

Uniqueness

2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

346464-60-6

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

2,6-dimethyl-4-(4-nitrophenyl)sulfonylmorpholine

InChI

InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-5-3-11(4-6-12)14(15)16/h3-6,9-10H,7-8H2,1-2H3

InChI Key

XVENDFRFPBJYCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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